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1-Isopropyl-1H-imidazole-4-
Compound Name:

carbaldehyde
CAS No.: 194366-34-2
Cat. No.: B065951

Get Quote

1-isopropyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound of significant interest

in medicinal chemistry and drug development. As a functionalized imidazole, it serves as a
versatile building block for the synthesis of more complex molecules, including potential
therapeutic agents. Its structure, comprising an N-substituted imidazole ring coupled with a
reactive aldehyde group, necessitates precise analytical characterization to ensure purity,
confirm identity, and understand its chemical behavior.

This guide provides a comprehensive technical overview of the nuclear magnetic resonance
(NMR) and mass spectrometry (MS) characteristics of 1-isopropyl-1H-imidazole-4-
carbaldehyde. As a Senior Application Scientist, the following narrative is structured not as a
rigid template, but as a logical workflow for structural verification, moving from the broad
strokes of molecular mass to the fine details of atomic connectivity. The protocols and
interpretations are grounded in established spectroscopic principles and field-proven insights,
ensuring both scientific accuracy and practical utility for researchers and drug development
professionals.
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Part 1: *H and **C NMR Spectroscopy - Mapping the
Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure
elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily
1H and 13C, we can assemble a detailed map of the molecule's framework and the chemical
environment of each atom. For an unsymmetrical molecule like 1-isopropyl-1H-imidazole-4-
carbaldehyde, NMR provides unambiguous evidence of its constitution.

The N-isopropyl substitution is critical as it prevents the proton tautomerism often seen in N-H
imidazoles, which can complicate spectra by causing signal broadening or the appearance of
multiple species in solution.[1][2] This N-substitution leads to a single, well-defined set of
signals, simplifying interpretation.

'H NMR Spectroscopy: A Proton's Perspective

In *H NMR, the chemical shift, multiplicity (splitting pattern), and integration of each signal
reveal the electronic environment, the number of neighboring protons, and the relative number
of protons, respectively.

Predicted *H NMR Spectroscopic Data (500 MHz, CDCls)

Predicted .
. . Coupling
Assigned Chemical o .
Label . Multiplicity Constant (J, Integration
Proton Shift (5,
Hz)

ppm)
Aldehyde-H Hf 9.85 Singlet (s) - 1H
Imidazole-H2  Ha 7.95 Singlet (s) - 1H
Imidazole-H5  Hb 7.80 Singlet (s) - 1H
Isopropyl-CH Hc 4.65 Septet (sept) ~6.8 1H
Isopropyl-
CH Hd, He 1.50 Doublet (d) ~6.8 6H

3
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Causality and Interpretation:

e Aldehyde Proton (Hf, ~9.85 ppm): This proton is the most deshielded in the molecule. Its
position far downfield is a direct consequence of the powerful electron-withdrawing effect of
the adjacent carbonyl oxygen and the anisotropic effect of the C=0 bond. It appears as a
singlet as it has no adjacent protons to couple with.[3][4]

e Imidazole Protons (Ha, Hb, ~7.80-7.95 ppm): These aromatic protons reside in a region
typical for heterocyclic systems. The proton at the C2 position (Ha) is generally the most
downfield of the ring protons due to the inductive effect of the two adjacent nitrogen atoms.
[5] Both appear as singlets because they are separated by a quaternary carbon (C4) and the
N1-substituent, preventing vicinal coupling.

« Isopropyl Methine Proton (Hc, ~4.65 ppm): The septet multiplicity is the classic signature of a
CH group coupled to six equivalent protons (two CHs groups), as dictated by the n+1 rule
(6+1=7). Its chemical shift is influenced by the adjacent electron-withdrawing nitrogen atom
of the imidazole ring.[4]

 |Isopropyl Methyl Protons (Hd, He, ~1.50 ppm): The six protons of the two methyl groups are
chemically equivalent. They appear as a single doublet because they are all coupled to the
single methine proton (n+1 rule: 1+1=2).[4][5]

Figure 1: *H NMR structural assignments for 1-isopropyl-1H-imidazole-4-carbaldehyde.

13C NMR Spectroscopy: The Carbon Backbone

13C NMR spectroscopy provides complementary information about the carbon framework.
Given the lower natural abundance of the 13C isotope, spectra are typically acquired with proton
decoupling, resulting in a series of singlets, each corresponding to a unique carbon atom.

Predicted 3C NMR Spectroscopic Data (125 MHz, CDCIs)

© 2026 BenchChem. All rights reserved. 3/11 Tech Support


https://www.rsc.org/suppdata/c8/qo/c8qo00253c/c8qo00253c1.pdf
https://pdf.benchchem.com/112/Spectroscopic_and_Synthetic_Profile_of_1_isopropyl_1H_pyrazole_4_carbaldehyde_A_Technical_Guide.pdf
http://article.sapub.org/10.5923.j.jlce.20221001.03.html
https://pdf.benchchem.com/112/Spectroscopic_and_Synthetic_Profile_of_1_isopropyl_1H_pyrazole_4_carbaldehyde_A_Technical_Guide.pdf
https://pdf.benchchem.com/112/Spectroscopic_and_Synthetic_Profile_of_1_isopropyl_1H_pyrazole_4_carbaldehyde_A_Technical_Guide.pdf
http://article.sapub.org/10.5923.j.jlce.20221001.03.html
https://www.benchchem.com/product/b065951/docs?utm_src=pdf-body#introduction-the-structural-elucidation-of-a-key-synthetic-intermediate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065951?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. Predicted Chemical Shift
Assigned Carbon Label

(5, ppm)
Aldehyde (C=0) Cf 186.0
Imidazole C2 Ca 1425
Imidazole C4 Cc 140.0
Imidazole C5 Cb 129.0
Isopropyl CH Cd 51.5
Isopropyl CHs Ce 23.0

Causality and Interpretation:

e Carbonyl Carbon (Cf, ~186.0 ppm): As with its attached proton, the aldehyde's carbonyl
carbon is the most deshielded carbon, appearing far downfield due to the high polarity of the
C=0 bond.[3][6]

e Imidazole Carbons (Ca, Cb, Cc, ~129.0-142.5 ppm): These carbons resonate in the aromatic
region. The precise assignment can be confirmed with 2D NMR techniques like HMBC
(Heteronuclear Multiple Bond Correlation), which would show correlations between these
carbons and specific protons. The C4 carbon, attached to the aldehyde, is expected to be
significantly downfield.

« |Isopropyl Carbons (Cd, Ce): These aliphatic carbons appear in the upfield region of the
spectrum. The methine carbon (Cd) is further downfield than the methyl carbons (Ce) due to
its direct attachment to the electronegative nitrogen atom.[5]

Part 2: Mass Spectrometry — Unveiling the Molecular
Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular
weight of a compound and deducing its structure by analyzing its fragmentation pattern upon
ionization. Electron lonization (El) is a common high-energy method that generates a molecular
ion (M*e) and a series of characteristic fragment ions.
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The molecular formula for 1-isopropyl-1H-imidazole-4-carbaldehyde is C7H10N20, giving it a
monoisotopic mass of 138.08 Da. The mass spectrum is therefore expected to show a
molecular ion peak at m/z 138.

Proposed El Fragmentation Pathway

The fragmentation of the molecular ion is governed by the stability of the resulting cations and
neutral losses. For this molecule, key cleavages are expected at the aldehyde and the
isopropy! substituent. The imidazole ring itself is relatively stable and less prone to ring-opening
fragmentation.[7][8]

Key Predicted Fragment lons

m/z Value Proposed Formula Description of Loss
138 [C7H10N20]*e Molecular lon (M*e)

Loss of a methyl radical (*CHs)
123 [CeH7N20]* _

from the isopropy! group

Loss of the formyl radical
109 [CeHoN2]*

(*CHO)

Loss of the isopropyl radical
95 [CaH3N20]*

(+CsHv)

Causality and Interpretation:

¢ Loss of Methyl (m/z 123): A common fragmentation for isopropyl groups is the loss of a
methyl radical to form a more stable secondary carbocation.

e Loss of Formyl Radical (m/z 109): Alpha-cleavage next to the carbonyl group is a
characteristic fragmentation pathway for aldehydes, resulting in the loss of the «CHO radical.

[9]

o Loss of Isopropyl Radical (m/z 95): Cleavage of the N-C bond to the isopropyl group results
in the loss of a stable isopropyl radical, leaving a charged imidazole-4-carbaldehyde
fragment. This is often a very prominent peak.
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Figure 2: Proposed key fragmentation pathways for 1-isopropyl-1H-imidazole-4-
carbaldehyde in EI-MS.

Part 3: Validated Experimental Protocols

To ensure high-quality, reproducible data, adherence to standardized experimental protocols is
paramount.

Protocol 1: NMR Sample Preparation and Acquisition

This protocol is designed for standard high-field NMR spectrometers (=400 MHz).
e Sample Preparation:
o Accurately weigh 5-10 mg of purified 1-isopropyl-1H-imidazole-4-carbaldehyde.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCls, or DMSO-ds) in a clean, dry vial. CDCls is a good first choice for
general solubility and spectral window.

o Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is
adequate for the spectrometer's probe (typically ~4-5 cm).

e Instrument Setup (General):

o Insert the sample into the spectrometer.
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o Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
optimal homogeneity (sharp, symmetrical solvent peak).

o Tune and match the probe for both the *H and 3C frequencies.

e 1H Spectrum Acquisition:
o Set the spectral width to cover the expected range (e.g., 0 to 12 ppm).
o Use a standard 30° or 45° pulse angle.
o Set the relaxation delay (d1) to at least 1-2 seconds.

o Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise
ratio.

o Process the data with Fourier transformation, phase correction, and baseline correction.
Calibrate the spectrum by setting the residual solvent peak (e.g., CDCls at 7.26 ppm) to its
known value.

e 13C Spectrum Acquisition:
o Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
o Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

o Acquire a larger number of scans (e.g., 128 to 1024) due to the lower sensitivity of the 3C
nucleus.

o Process the data similarly to the *H spectrum, referencing the solvent peak (e.g., CDCls at
77.16 ppm).

Protocol 2: Mass Spectrometry Sample Preparation and
Acquisition (GC-MS)

This protocol assumes analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an
El source, suitable for a volatile compound.
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e Sample Preparation:

o Prepare a dilute solution of the sample (~1 mg/mL) in a volatile, high-purity solvent such
as dichloromethane or ethyl acetate.

o GC Method:

o Injector: Set to a temperature sufficient to ensure rapid volatilization (e.g., 250 °C). Use a
split injection mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

o Column: Use a standard, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 ym
film thickness, 5% phenyl polysiloxane).

o Oven Program: Start at a low temperature (e.g., 50 °C, hold for 1 min), then ramp at a
moderate rate (e.g., 15 °C/min) to a final temperature that ensures elution (e.g., 280 °C,
hold for 5 min).

o Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).
e MS Method:

o Interface Temperature: Set the transfer line temperature to be similar to the final GC oven
temperature (e.g., 280 °C) to prevent sample condensation.

o lon Source: Use a standard Electron lonization (El) source at 70 eV. Set the source
temperature to ~230 °C.

o Mass Analyzer: Scan a mass range that encompasses the expected molecular ion and
fragments (e.g., m/z 40-300).

o Data Analysis:

o Examine the total ion chromatogram (TIC) to identify the peak corresponding to the
compound.

o Extract the mass spectrum from this peak.
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o lIdentify the molecular ion peak and analyze the major fragment ions to confirm the
fragmentation pattern.

Part 4: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. Based on data for imidazole and related
aldehydes, 1-isopropyl-1H-imidazole-4-carbaldehyde should be handled with care.[10][11]
[12]

e Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,
chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of any dust or vapors. Avoid contact with skin and eyes.[11]

o Storage: Store in a tightly sealed container to prevent moisture and air exposure. For long-
term stability, store in a cool, dry place, potentially under an inert atmosphere (e.g., argon or
nitrogen).[11]

» Disposal: Dispose of the chemical and any contaminated materials in accordance with local,
state, and federal regulations for chemical waste.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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